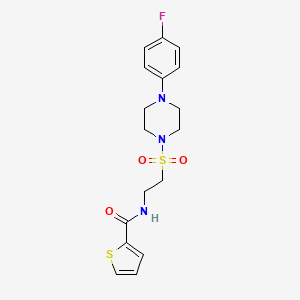

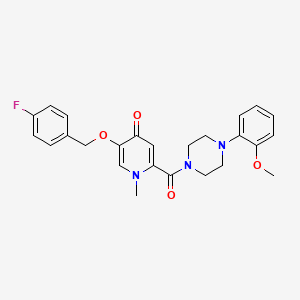

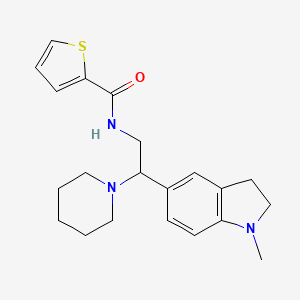

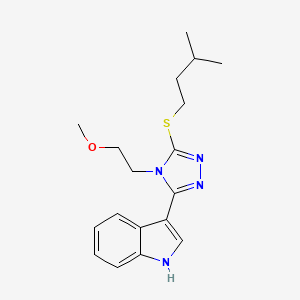

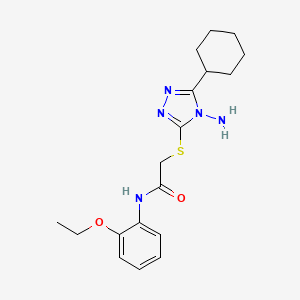

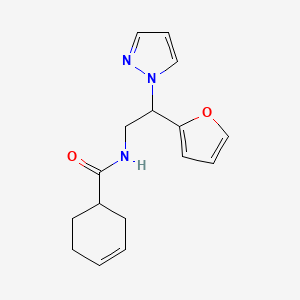

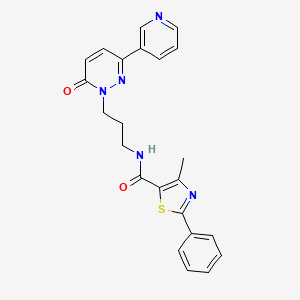

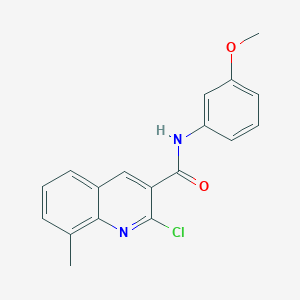

![molecular formula C18H15N3O2S B2679405 N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 851114-37-9](/img/structure/B2679405.png)

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a complex organic compound that integrates the structural motifs of imidazo[1,2-a]pyridine and naphthalene sulfonamide. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine moiety is known for its biological activity, while the naphthalene sulfonamide group contributes to its solubility and reactivity.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide derivatives have shown promising applications in cancer research. For instance, sulfenylated imidazo[1,2-a]pyridine derivatives, including those with naphthalene substitutions, have demonstrated significant anticancer properties. These compounds have been effective against various human cancer cell lines such as breast, liver, cervical, lung, glioblastoma, skin melanoma, and prostate cancers. Specifically, certain derivatives exhibited potent activity against human liver cancer cells (HepG2) and induced cell cycle arrest and apoptosis in these cells (Chitrakar Ravi et al., 2021). Additionally, selenylated imidazo[1,2-a]pyridine derivatives, closely related to the naphthalene sulfonamide class, have shown high cytotoxicity towards breast cancer cells (MCF-7), including DNA intercalation and induction of apoptosis (G. Almeida et al., 2018).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound and its derivatives have been extensively studied. For example, a one-pot synthesis method using zinc chloride as a catalyst has been developed for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from available arylglyoxal hydrates, 2-aminopyridines, and sulfonamides, offering a simple and cost-effective approach (Chuanming Yu et al., 2014). Moreover, various methods for synthesizing imidazo[1,2-a]pyridines with different substitutions at the 3-position, potentially including sulfonamide derivatives, have been explored for their potential as antiulcer agents (J. Starrett et al., 1989).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines, a core structure in this compound, have been the subject of extensive research. These studies have focused on enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the versatility and potential of this chemical scaffold in various medicinal applications (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives, which include the naphthalene sulfonamide class, have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant in vitro and in vivo activity, reducing bacterial load in lung and spleen tissues (M. Madaiah et al., 2016).

Binding Studies

Studies have been conducted to understand the binding properties of related compounds to biological molecules. For instance, the binding of p-hydroxybenzoic acid esters to bovine serum albumin was examined using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe, providing insights into the interaction mechanisms of such compounds (H. Jun et al., 1971).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide typically involves the following steps:

Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the imidazo[1,2-a]pyridine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Reduction: Reduction reactions can be performed on the nitro groups if present in the naphthalene ring.

Substitution: Electrophilic substitution reactions are common, especially on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have enhanced or altered biological activities.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential use as an antimicrobial or antifungal agent due to the bioactivity of the imidazo[1,2-a]pyridine core.

- Investigated for anticancer properties.

Industry:

- Utilized in the development of new materials with specific electronic or photophysical properties.

Mecanismo De Acción

The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparación Con Compuestos Similares

Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities.

Naphthalene sulfonamides: These compounds have the naphthalene sulfonamide group but may lack the imidazo[1,2-a]pyridine moiety.

Uniqueness: N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is unique due to the combination of the bioactive imidazo[1,2-a]pyridine and the versatile naphthalene sulfonamide, which together confer distinct chemical and biological properties not found in simpler analogs.

This compound’s dual functionality makes it a valuable candidate for further research and development in various scientific fields.

Propiedades

IUPAC Name |

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)19-12-16-13-21-10-4-3-7-18(21)20-16/h1-11,13,19H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGAMHLUCIQUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2679335.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)

![3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2679344.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2679345.png)